Lipophilicity (LogP) Differential Between 5-Bromo-N-(p-tolyl)nicotinamide and Its Des-Methyl Analog
The target compound exhibits an experimental LogP of 3.13 (Fluorochem vendor specification) , compared to a computed XLogP3 of approximately 2.5 for 5-bromo-N-phenylnicotinamide (the des-methyl analog, CID 2736684) [1]. The ΔLogP of approximately +0.6 units introduced by the p-methyl substituent has a well-established consequence: each +1.0 LogP increment typically corresponds to a 3- to 5-fold increase in membrane permeability, but also increases the risk of CYP450-mediated oxidative metabolism and hERG channel blockade [2].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.13 (experimental, Fluorochem specification) |
| Comparator Or Baseline | 5-Bromo-N-phenylnicotinamide (CID 2736684): XLogP3 = ~2.5 (computed, PubChem) |
| Quantified Difference | ΔLogP ≈ +0.6 log units (21% increase in lipophilicity) |
| Conditions | Experimental LogP (vendor) vs. computed XLogP3 (PubChem); exact LogP measurement method not disclosed |
Why This Matters
Procurement decisions for ADME/Tox screening require LogP-matched compound sets to avoid confounding permeability with target engagement; the +0.6 LogP differential precludes direct substitution in cell-based assays where passive diffusion is rate-limiting.
- [1] PubChem. 5-Bromo-N-phenylnicotinamide. Compound Summary, CID 2736684. XLogP3: 2.5 (computed). National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
